molecular formula C6H12N4O2 B8598466 4-(4-Aminobutyl)-1,2,4-triazolidine-3,5-dione

4-(4-Aminobutyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B8598466
M. Wt: 172.19 g/mol
InChI Key: FLTASISYYFWPSE-UHFFFAOYSA-N
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Patent
US09149541B2

Procedure details

To benzyl 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butylcarbamate (I-9b: 369 mg, 1.205 mmol) in methanol (4.819 mL) was added 10% Pd/C (51.3 mg, 0.048 mmol). The mixture was stirred at room temperature for 1 hour under 1 atm of H2, filtered over celite, rinsed with more methanol, concentrated in vacuo and dried to give 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione (I-9c: 105 mg, 51%) as a white solid. 1H NMR (400 MHz, MeOD) δ ppm 1.51-1.79 (m, 4 H) 2.94 (t, J=7.20 Hz, 2 H) 3.50 (t, J=6.57 Hz, 2 H).
Name
benzyl 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butylcarbamate
Quantity
369 mg
Type
reactant
Reaction Step One
Quantity
4.819 mL
Type
solvent
Reaction Step One
Name
Quantity
51.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][CH2:8][CH2:9][CH2:10][NH:11]C(=O)OCC2C=CC=CC=2)[C:5](=[O:22])[NH:4][NH:3]1>CO.[Pd]>[NH2:11][CH2:10][CH2:9][CH2:8][CH2:7][N:6]1[C:2](=[O:1])[NH:3][NH:4][C:5]1=[O:22]

Inputs

Step One
Name
benzyl 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butylcarbamate
Quantity
369 mg
Type
reactant
Smiles
O=C1NNC(N1CCCCNC(OCC1=CC=CC=C1)=O)=O
Name
Quantity
4.819 mL
Type
solvent
Smiles
CO
Name
Quantity
51.3 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour under 1 atm of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
rinsed with more methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCCN1C(NNC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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